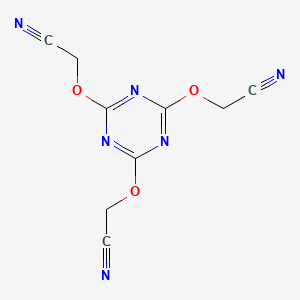

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

Description

Contextualization within s-Triazine Chemistry

The core of the title compound is the 1,3,5-triazine (B166579), or s-triazine, ring. This six-membered aromatic heterocycle, containing three nitrogen and three carbon atoms in alternating positions, is a foundational structure in many areas of chemistry. wikipedia.org The s-triazine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and biologically active compounds. nih.govmdpi.comresearchgate.net Its derivatives are also widely used as herbicides, dyes, and polymer components. wikipedia.org

The vast majority of substituted s-triazines are synthesized from a common, inexpensive, and highly reactive precursor: 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. clockss.orgrsc.org The synthetic utility of cyanuric chloride stems from the differential reactivity of its three chlorine atoms towards nucleophilic substitution. This reactivity is highly dependent on temperature, allowing for the sequential and controlled introduction of different functional groups onto the triazine core. nih.govnih.gov

The first chlorine atom is highly reactive and can be substituted at low temperatures (typically 0–5 °C).

The second chlorine requires moderate temperatures (often room temperature) for substitution.

The replacement of the third and final chlorine atom necessitates more forcing conditions, such as heating at elevated temperatures. nih.gov

1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is a symmetrically trisubstituted derivative. Its synthesis would logically proceed from the reaction of one equivalent of cyanuric chloride with at least three equivalents of a nucleophile containing the cyanomethoxy unit, such as the sodium salt of hydroxyacetonitrile (glycolonitrile). The reaction would be driven to completion by heating to ensure all three chlorine atoms are displaced, resulting in the formation of three stable ether linkages. nih.gov

| Step | Typical Reaction Temperature | Product |

|---|---|---|

| Substitution of 1st Chlorine | 0-5 °C | 2-Nu¹-4,6-dichloro-1,3,5-triazine |

| Substitution of 2nd Chlorine | Room Temperature | 2-Nu¹-4-Nu²-6-chloro-1,3,5-triazine |

| Substitution of 3rd Chlorine | Elevated Temperature | 2-Nu¹-4-Nu²-6-Nu³-1,3,5-triazine |

Significance of the Cyanomethoxy Functional Group in Molecular Design

The cyanomethoxy group (-O-CH₂-CN) is a composite functional group that imparts a unique set of properties to the parent molecule. Its significance in molecular design arises from the combined characteristics of the ether linkage and the terminal cyano (nitrile) group. nih.govreachemchemicals.com

The ether linkage (-O-) introduces polarity and conformational flexibility. Unlike a rigid direct bond to the triazine ring, the C-O-C bond allows the cyanomethyl portion of the group to rotate, enabling the molecule to adopt various conformations. This flexibility can be crucial in processes like crystal packing or binding to a receptor site.

The cyano group (-C≡N) is a highly versatile functional unit. Its key features include:

Strong Dipole Moment: The triple bond and the high electronegativity of nitrogen create a strong dipole, making the nitrile group a potent participant in dipole-dipole interactions.

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom can act as a hydrogen bond acceptor, a critical interaction for directing the self-assembly of molecules in supramolecular chemistry. chim.it

Coordination Site: The nitrogen lone pair also allows the cyano group to coordinate with metal ions, functioning as a ligand in the construction of coordination polymers. researchgate.net

Electron-Withdrawing Nature: The cyano group is strongly electron-withdrawing, which influences the electronic properties of the entire molecule, including the s-triazine ring.

The combination of these features in the cyanomethoxy group makes 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- a molecule with three flexible arms, each terminating in a polar, coordinatively active site. This design is highly advantageous for building predictable, well-defined multidimensional structures.

Overview of Core Research Areas for the Compound

While specific research on 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is not extensively documented, its molecular architecture suggests significant potential in several core research areas, primarily driven by the principles of supramolecular chemistry and materials science.

Supramolecular Chemistry and Crystal Engineering : The s-triazine core is a well-established building block (synthon) for creating ordered molecular assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netrsc.orgrsc.org The title compound, with its three hydrogen bond-accepting nitrile groups held at a 120° angle by the rigid triazine core, is an ideal candidate for crystal engineering. It could be co-crystallized with hydrogen bond donors to form predictable and stable 2D or 3D networks. chim.it

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The molecule is a classic example of a polydentate ligand. It possesses numerous potential metal-binding sites: the three nitrogen atoms of the triazine ring, the three oxygen atoms of the ether linkages, and the three nitrogen atoms of the nitrile groups. This multivalency allows it to bind to multiple metal centers simultaneously, forming extended one-, two-, or three-dimensional coordination polymers. researchgate.netresearchgate.net The choice of metal ion and reaction conditions could be used to tune the resulting framework's structure and properties for applications in catalysis or gas storage.

Scaffolds in Materials and Medicinal Chemistry : The C₃ symmetric structure makes this compound an excellent molecular scaffold. mdpi.com The terminal nitrile groups can undergo further chemical transformations (e.g., hydrolysis to carboxylic acids or reduction to amines), allowing for the attachment of other molecular units in a precise, star-shaped geometry. This could be used to create dendrimers, specialized polymers, or multi-valent systems for biological applications. researchgate.net The nitrogen-rich structure of triazine derivatives also makes them of interest in the development of advanced polymers and energetic materials. rsc.orgwikipedia.org

Structure

3D Structure

Properties

IUPAC Name |

2-[[4,6-bis(cyanomethoxy)-1,3,5-triazin-2-yl]oxy]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N6O3/c10-1-4-16-7-13-8(17-5-2-11)15-9(14-7)18-6-3-12/h4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBJMWHBPMHYWGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)OC1=NC(=NC(=N1)OCC#N)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201008645 | |

| Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

891-64-5 | |

| Record name | 2,4,6-Tricyanomethoxy-s-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000891645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',2''-[1,3,5-Triazine-2,4,6-triyltris(oxy)]triacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201008645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3,5 Triazine, 2,4,6 Tris Cyanomethoxy and Its Analogues

Established Synthetic Routes

Established methods for the synthesis of 1,3,5-triazine (B166579), 2,4,6-tris(cyanomethoxy)- primarily involve nucleophilic substitution reactions on the highly reactive cyanuric chloride. An alternative, though less common, approach involves the direct functionalization of the 1,3,5-triazine ring.

Nucleophilic Aromatic Substitution Strategies utilizing Cyanuric Chloride

The most prevalent and well-documented method for synthesizing substituted 1,3,5-triazines is the sequential nucleophilic aromatic substitution of the chlorine atoms in cyanuric chloride. nih.govnih.govresearchgate.netnih.govresearchgate.netnih.gov This reactivity is attributed to the electron-deficient nature of the triazine ring, which is further enhanced by the three electron-withdrawing chlorine atoms. nih.gov

The reaction proceeds in a stepwise manner, with the reactivity of the remaining chlorine atoms decreasing after each substitution. This differential reactivity allows for the controlled synthesis of mono-, di-, and trisubstituted triazines by carefully managing the reaction temperature. nih.gov For the synthesis of the symmetrically substituted 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-, the reaction would typically involve treating cyanuric chloride with three equivalents of a cyanomethoxy source.

The nucleophile in this reaction is the cyanomethoxy anion (⁻OCH₂CN), which can be generated in situ from cyanomethanol (glycolonitrile) using a suitable base. Common bases used in such substitutions include sodium carbonate, sodium hydroxide, or tertiary amines like diisopropylethylamine (DIEA). nih.govnih.gov The reaction is typically carried out in an appropriate organic solvent.

A general representation of this synthesis is as follows:

C₃N₃Cl₃ + 3 HOCH₂CN + 3 Base → C₃N₃(OCH₂CN)₃ + 3 Base·HCl

The first substitution of a chlorine atom generally occurs at low temperatures, around 0 °C. nih.govnih.gov Subsequent substitutions require progressively higher temperatures, with the second chlorine being replaced at room temperature and the third requiring heating. nih.gov This temperature-dependent reactivity is a key factor in controlling the degree of substitution.

Alternative Preparative Methods involving 1,3,5-Triazine and Cyanomethanol

While the use of cyanuric chloride is the dominant synthetic route, alternative methods starting from the parent 1,3,5-triazine ring have been explored for the synthesis of some triazine derivatives. These methods often involve direct C-H functionalization or ring-opening and subsequent annulation reactions. researchgate.net However, the direct nucleophilic substitution of hydrogen on the 1,3,5-triazine ring with an alcohol like cyanomethanol is not a commonly employed or well-documented method for preparing alkoxy-substituted triazines. The 1,3,5-triazine ring is relatively resistant to direct nucleophilic attack on its C-H bonds unless activated by specific reagents or reaction conditions. core.ac.uk

Some reactions involving 1,3,5-triazine and nucleophiles lead to ring cleavage rather than substitution. researchgate.net More successful direct functionalizations of 1,3,5-triazine typically involve organometallic reagents or proceed under harsh conditions, which may not be compatible with the cyanomethoxy group. Therefore, this route is considered less practical for the synthesis of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- compared to the cyanuric chloride-based approach.

Advanced Synthetic Approaches and Challenges in Multi-Substitution

The synthesis of trisubstituted triazines, while conceptually straightforward, presents several challenges that necessitate advanced synthetic strategies. These challenges include controlling the sequence of substitution for creating unsymmetrical analogues, overcoming steric hindrance, and optimizing reaction conditions for high yields and purity.

Control of Sequential Substitution and Chemoselectivity

The ability to control the stepwise substitution of chlorine atoms on cyanuric chloride is crucial for the synthesis of both symmetrical and unsymmetrical triazine derivatives. nih.govnih.govresearchgate.netresearchgate.net The decreasing reactivity of the triazine ring after each substitution forms the basis of this control. nih.gov The general temperature guidelines for sequential substitution are:

| Substitution Step | Typical Reaction Temperature |

| First Chlorine Replacement | 0-5 °C |

| Second Chlorine Replacement | Room Temperature to 50 °C |

| Third Chlorine Replacement | Reflux Temperature |

This differential reactivity allows for the introduction of different nucleophiles at each step, leading to asymmetrically substituted triazines. For instance, one could first react cyanuric chloride with one equivalent of a specific alcohol at low temperature, followed by the addition of a different nucleophile at a higher temperature.

Chemoselectivity becomes particularly important when using nucleophiles with multiple reactive sites. In the context of synthesizing analogues of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-, if a diol or a molecule with both an alcohol and another nucleophilic group were used, controlling which group reacts with the triazine ring would be a key challenge. Studies have shown that the preferential order of nucleophilic substitution on cyanuric chloride is generally alcohols > thiols > amines. nih.govresearchgate.net This intrinsic reactivity can be exploited to achieve selective reactions.

Strategies for Mitigating Steric Hindrance during Synthesis

As more substituents are added to the triazine ring, steric hindrance can become a significant barrier to achieving complete substitution, especially for the third chlorine atom. chim.it Bulky nucleophiles can make the final substitution step particularly challenging, often requiring more forcing reaction conditions such as higher temperatures and longer reaction times.

Strategies to mitigate steric hindrance include:

Use of smaller, less hindered bases: A bulky base can further increase steric congestion around the reaction center.

Optimization of solvent: The choice of solvent can influence the conformation of the reactants and transition state, potentially reducing steric clashes.

Microwave-assisted synthesis: Microwave irradiation can provide rapid and efficient heating, often leading to higher yields and shorter reaction times, which can be beneficial in overcoming steric barriers. nih.govchim.it

For the cyanomethoxy group, which is relatively small, steric hindrance is less of a concern compared to more bulky alkoxy or aryloxy groups. However, for the synthesis of analogues with larger substituents, these strategies become increasingly important.

Optimization of Reaction Conditions and Solvent Effects

The optimization of reaction conditions, including the choice of base, solvent, and temperature, is critical for maximizing the yield and purity of the desired trisubstituted triazine.

Base Selection: The base plays a crucial role in deprotonating the alcohol (cyanomethanol in this case) to form the more nucleophilic alkoxide. The strength and steric properties of the base can influence the reaction rate. Common choices include inorganic bases like sodium carbonate and potassium carbonate, or organic bases such as triethylamine (B128534) and diisopropylethylamine. nih.gov The use of a base is essential to neutralize the HCl generated during the reaction, which would otherwise protonate the triazine ring and deactivate it towards further nucleophilic attack.

Solvent Effects: The solvent can significantly impact the rate and outcome of nucleophilic aromatic substitution reactions. Polar aprotic solvents like acetone, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are often used as they can dissolve the reactants and stabilize the charged intermediates formed during the reaction. The choice of solvent can also influence the solubility of the product and byproducts, which can be a factor in the purification process. Some reactions have also been successfully carried out in aqueous-organic solvent mixtures. rsc.org

The following table summarizes typical solvents and bases used in the synthesis of substituted triazines from cyanuric chloride:

| Solvent | Base | Typical Application | Reference(s) |

| Acetone | Sodium Carbonate / Sodium Bicarbonate | First and second substitutions | |

| Tetrahydrofuran (THF) | Diisopropylethylamine (DIEA) | Sequential substitutions with various nucleophiles | researchgate.net |

| Dioxane | Sodium Hydroxide | Reactions requiring higher temperatures | rsc.org |

| Dichloromethane (DCM) | Diisopropylethylamine (DIEA) | Low-temperature first substitutions | nih.gov |

| Water/Acetone mixture | Sodium Carbonate | Economical and environmentally benign conditions | rsc.org |

Ultimately, the optimal conditions will depend on the specific nucleophile and the desired degree of substitution, requiring careful experimental design and optimization.

Considerations for Industrial Production Methodologies

The industrial-scale synthesis of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- and its analogues necessitates a focus on cost-effectiveness, efficiency, safety, and environmental sustainability. While specific large-scale production data for 2,4,6-tris(cyanomethoxy)-1,3,5-triazine is not extensively detailed in public literature, general principles for the industrial manufacturing of 1,3,5-triazine derivatives provide a framework for key considerations. The most prevalent and economically viable starting material for substituted 1,3,5-triazines is 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. researchgate.net This compound is readily available and serves as a versatile precursor for a vast array of triazine derivatives through nucleophilic substitution reactions. researchgate.netrsc.orgnih.gov

A primary consideration for industrial production is the stepwise and controlled substitution of the chlorine atoms on the cyanuric chloride ring. The reactivity of the chlorine atoms is temperature-dependent, which allows for sequential reactions to introduce different substituents. researchgate.netmdpi.com The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third often requires elevated temperatures. mdpi.com This differential reactivity is a cornerstone of synthesizing both symmetrical and asymmetrical triazine derivatives. For a symmetrical compound like 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-, the reaction would involve the displacement of all three chlorine atoms with a cyanomethoxy nucleophile.

Key factors for optimizing the industrial synthesis of 1,3,5-triazine derivatives include reaction conditions, catalyst selection, and process design. researchgate.netnih.gov Modern synthetic protocols are increasingly leaning towards "green" and more efficient methodologies to minimize environmental impact and reduce costs. mdpi.com This includes the use of microwave-assisted and ultrasound-assisted methods, which have been shown to significantly shorten reaction times and improve yields for the synthesis of 1,3,5-triazine derivatives. mdpi.com For instance, sonochemical methods have demonstrated the ability to reduce reaction times from hours to minutes while maintaining high yields (>75%). mdpi.com

Catalysis plays a significant role in the industrial synthesis of triazines. Copper(I)-catalyzed Ullmann-type reactions have been shown to be effective for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives, offering shorter reaction times and, in some cases, higher yields compared to traditional methods. nih.gov The use of supported catalysts, such as Cu(I) on a resin, offers the advantage of easy separation and potential for recycling, which is a significant consideration for industrial applications. nih.gov Furthermore, cost-effective catalysts, such as those based on iron or copper acetate, are preferred over more expensive precious metal catalysts. researchgate.netgoogle.com

The table below summarizes key considerations and methodologies for the industrial production of 1,3,5-triazine derivatives, which would be applicable to the synthesis of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-.

| Consideration | Methodologies and Key Factors | Research Findings |

| Starting Material | Primarily cyanuric chloride due to its low cost and high reactivity. researchgate.netwikipedia.org | Cyanuric chloride is produced on a large scale from hydrogen cyanide and is a key precursor for herbicides, dyes, and other specialty chemicals. wikipedia.org |

| Reaction Control | Stepwise nucleophilic substitution by controlling the reaction temperature. mdpi.commdpi.com | The first chlorine is substituted at ~0°C, the second at room temperature, and the third at higher temperatures, allowing for the synthesis of diverse derivatives. mdpi.com |

| Process Efficiency | One-pot synthesis to reduce operational complexity and waste. nih.govresearchgate.net | One-pot designs for trisubstituted s-triazines have been shown to provide slightly higher yields compared to step-by-step reactions. nih.gov |

| Catalysis | Use of cost-effective and recyclable catalysts such as supported Cu(I) or iron-based catalysts. researchgate.netnih.gov | Ullmann-type reactions with supported Cu(I) catalysts significantly shorten reaction times. nih.gov Iron-catalyzed cyclization offers an atom-efficient process. researchgate.net |

| Green Chemistry | Microwave-assisted and ultrasound-assisted synthesis; use of environmentally benign solvents or solvent-free conditions. mdpi.comchim.it | Microwave-assisted synthesis can achieve yields up to 88% in 150 seconds. mdpi.com Sonochemical methods can reduce reaction times to 5 minutes with yields over 75%. mdpi.com |

| Phase-Transfer Catalysis | Use of PTCs like TBAB to accelerate reactions between different phases. mdpi.com | PTCs significantly improve process efficiency in the nucleophilic substitution of cyanuric chloride. mdpi.com |

For the specific synthesis of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-, an industrial process would likely involve the reaction of cyanuric chloride with three equivalents of a cyanomethoxy salt (e.g., sodium or potassium cyanomethoxide) in a suitable solvent. The optimization of this process would involve a detailed study of reaction temperature, concentration, catalyst loading, and solvent choice to maximize yield and purity while minimizing cost and environmental impact. The purification of the final product would also be a critical step, with techniques like recrystallization or column chromatography being potential methods, although for industrial scale, crystallization is often preferred for its cost-effectiveness. google.com

Reactivity and Reaction Mechanisms of 1,3,5 Triazine, 2,4,6 Tris Cyanomethoxy

Nucleophilic Substitution Reactions of Cyanomethoxy Groups

The 1,3,5-triazine (B166579) ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This deficiency is further amplified by the strong electron-withdrawing effect of the three cyanomethoxy substituents. Consequently, the carbon atoms of the triazine ring are highly susceptible to nucleophilic attack. While direct experimental data on the nucleophilic substitution of the cyanomethoxy groups in this specific molecule is not extensively documented, the principles of nucleophilic aromatic substitution (SNAr) on triazine systems provide a strong basis for predicting its behavior.

In analogous systems, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), the chlorine atoms are readily displaced by a wide array of nucleophiles. nih.gov The reactivity of these leaving groups is sequential, with the first substitution occurring most readily and subsequent substitutions requiring progressively more forcing conditions. This is attributed to the introduction of electron-donating groups, which decrease the electrophilicity of the triazine ring. In the case of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)-, the cyanomethoxy group, being an alkoxy group, is generally considered a poorer leaving group than a halide. However, the cumulative electron-withdrawing effect of the three substituents would significantly activate the triazine ring, potentially enabling the displacement of a cyanomethoxy group by a strong nucleophile under appropriate conditions.

The reaction would proceed via a Meisenheimer-type intermediate, where the nucleophile adds to one of the carbon atoms of the triazine ring, forming a tetrahedral intermediate. The stability of this intermediate is enhanced by the delocalization of the negative charge onto the electronegative nitrogen atoms of the triazine ring and potentially the cyano groups of the remaining substituents. Subsequent departure of the cyanomethoxy anion would restore the aromaticity of the triazine ring.

Table 1: Plausible Nucleophilic Substitution Reactions

| Nucleophile (Nu⁻) | Potential Product | Reaction Conditions (Hypothesized) |

|---|---|---|

| R-NH₂ (Amines) | 2-Alkylamino-4,6-bis(cyanomethoxy)-1,3,5-triazine | Elevated temperatures, polar aprotic solvent |

| R-O⁻ (Alkoxides) | 2-Alkoxy-4,6-bis(cyanomethoxy)-1,3,5-triazine | Strong base, anhydrous conditions |

It is important to note that cleavage of the ether linkage (C-O bond) within the cyanomethoxy group itself could also be a competing reaction pathway, particularly under harsh conditions.

Oxidation and Reduction Pathways

The oxidation and reduction of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- can involve both the triazine ring and the cyanomethoxy substituents.

Oxidation: The triazine ring is a relatively stable aromatic system and is generally resistant to oxidation. However, the cyanomethoxy substituents could be susceptible to oxidative cleavage under strong oxidizing conditions. The nitrile group (C≡N) is also relatively stable to oxidation, but the methylene (B1212753) group (-CH₂-) could be a site for oxidative attack, potentially leading to the formation of carbonyl compounds or cleavage of the substituent. Computational studies on other triazine derivatives have explored oxidative cleavage pathways, suggesting that the stability of the resulting radicals and cations plays a key role. researchgate.net

Reduction: The triazine ring can be susceptible to reduction, particularly by reductive free radicals. For instance, studies on cyanuric acid have shown that hydrogen radicals (•H) can efficiently break the sym-triazine ring structure, a process with a lower energy barrier than reaction with hydroxyl radicals (•OH). rsc.org This suggests that under conditions where reductive radicals are generated, the triazine core of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- could undergo degradation. rsc.org

The nitrile groups of the cyanomethoxy substituents are susceptible to reduction. Catalytic hydrogenation or treatment with reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the nitrile to a primary amine (-CH₂NH₂). However, such strong reducing agents might also affect the triazine ring or the ether linkage. The stability of reaction products from the reduction of similar nitrile-containing triazines has been noted as a challenge, with degradation occurring rapidly in some cases. beilstein-journals.orgnih.gov

Participation in Coupling Reactions and Condensation Processes

While direct participation of 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- in coupling and condensation reactions is not widely reported, the reactivity of related triazine derivatives offers insights into its potential.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful tools in organic synthesis. Research has shown that triazine esters can undergo Suzuki-Miyaura coupling, where the C-O bond of the ester is activated by the palladium catalyst. tandfonline.comtandfonline.com Although the target molecule is a triazine ether, the principle of C-O bond activation on an electron-deficient triazine ring suggests that under specific catalytic conditions, palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, might be feasible at the C-O linkage of the cyanomethoxy group. rsc.orgrsc.org

Condensation Reactions: Triazine derivatives have been employed as dehydro-condensation agents, for example, in the synthesis of amides from carboxylic acids and amines. nih.gov This reactivity stems from the activation of the carboxylic acid by the triazine moiety. It is conceivable that 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- could mediate similar transformations.

Furthermore, s-triazine itself is known to react with active methylene compounds, leading to ring cleavage and the formation of pyridines or pyrimidines. The highly electrophilic nature of the triazine ring in 1,3,5-triazine, 2,4,6-tris(cyanomethoxy)- suggests it could readily react with carbanions generated from active methylene compounds, leading to complex condensation products. The reaction would likely be initiated by the nucleophilic attack of the carbanion on a carbon atom of the triazine ring. wikipedia.org

Influence of Electron-Withdrawing Cyanomethoxy Substituents on Reactivity

The three cyanomethoxy groups exert a profound influence on the reactivity of the 1,3,5-triazine ring. Each cyanomethoxy group is electron-withdrawing due to the electronegativity of the oxygen atom and the inductive and resonance effects of the cyano group. The cumulative effect of three such groups is a significant depletion of electron density from the triazine ring.

This electron-withdrawing effect has several key consequences:

Activation towards Nucleophilic Attack: As discussed in section 3.1, the primary effect is the strong activation of the triazine ring carbons towards nucleophilic substitution. The electron deficiency makes the ring an excellent electrophile. taylorandfrancis.com

Increased Acidity of Ring Protons (if present): While the parent 1,3,5-triazine has protons on the ring, the title compound does not. However, in related substituted triazines, strong electron-withdrawing groups can increase the acidity of any C-H bonds on the ring, making them more susceptible to deprotonation.

Modification of Redox Potential: The electron-withdrawing nature of the substituents will make the molecule more susceptible to reduction and more resistant to oxidation compared to an unsubstituted or electron-rich triazine.

Influence on Metal Complexation: The nitrogen atoms of the triazine ring possess lone pairs of electrons and can act as ligands for metal ions. The electron-withdrawing substituents will decrease the basicity of these nitrogen atoms, thereby affecting the stability and electronic properties of any metal complexes formed. In related systems, the electron-withdrawing effect of a metal ion coordinated to a triazine ligand has been shown to be a predominant factor in promoting hydrolysis of the ligand. rsc.org

Table 2: Summary of Electronic Effects of Cyanomethoxy Substituents

| Electronic Effect | Consequence on Reactivity |

|---|---|

| Strong Inductive and Resonance Withdrawal | Greatly increased electrophilicity of the triazine ring carbons. |

| Decreased Electron Density on Ring Nitrogens | Reduced basicity and altered ligand properties. |

Computational and Theoretical Investigations of 1,3,5 Triazine, 2,4,6 Tris Cyanomethoxy

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules and condensed phases to predict various properties. For derivatives of 1,3,5-triazine (B166579), DFT calculations are instrumental in understanding their fundamental chemical nature. colab.wsbohrium.com

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily excitable and reactive.

DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G++, are used to compute the energies of these orbitals. colab.wsbohrium.com For 1,3,5-triazine derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In many substituted triazines, the HOMO is often localized on the electron-rich substituent groups, while the LUMO is centered on the electron-deficient triazine ring. This distribution is key to understanding their charge transfer properties.

Table 1: Representative Frontier Orbital Energies for Substituted 1,3,5-Triazine Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2,4,6-triphenyl-1,3,5-triazine derivative (OTrPhCz) | -5.83 | -2.88 | 2.95 |

| 2,4,6-triphenyl-1,3,5-triazine derivative (OTrPhCzBr) | -5.96 | -2.71 | 3.25 |

Note: The data in this table is derived from studies on various 1,3,5-triazine derivatives to illustrate typical values and is not specific to 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-. Data sourced from rsc.orgresearchgate.net.

The thermodynamic stability of a compound can be quantified through DFT calculations of its energetic properties, such as the standard enthalpy of formation (ΔfH°) and enthalpy of combustion (ΔcH°). chemeo.comchemeo.com These values are crucial for assessing the molecule's stability under various conditions. A lower enthalpy of formation generally corresponds to greater thermodynamic stability.

By calculating the total electronic energy of the molecule, DFT provides a basis for comparing the relative stabilities of different isomers or conformers. For 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-, such calculations would confirm its stability relative to other potential structural arrangements and provide theoretical thermochemical data that can be compared with experimental results.

Table 2: Calculated Energetic Properties of Related Triazine Compounds

| Property | Value (kJ/mol) | Compound |

|---|---|---|

| Standard Enthalpy of Sublimation (ΔsubH°) | ~140-160 | 1,3,5-Triazine-2,4,6-triamine |

Note: This table presents example data for a related triazine compound to demonstrate the types of energetic properties that can be assessed. Data sourced from chemeo.com.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes and intermolecular interactions.

MD simulations are particularly valuable for predicting how molecules interact with each other in the condensed phase. For 1,3,5-triazine derivatives, non-covalent interactions such as hydrogen bonding and π-π stacking are often the driving forces for self-assembly into larger, ordered supramolecular structures. chim.itnih.gov

The flexibility of a molecule is critical to its function and properties. MD simulations can elucidate the conformational mobility of the cyanomethoxy side chains in 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe the range of accessible conformations and the frequency of transitions between them. mdpi.com

Such simulations can reveal how the side chains rotate and flex at a given temperature, providing a dynamic picture that complements the static view from DFT. ekb.eg This information is important for understanding how the molecule's shape fluctuates and how these dynamics might influence its interactions with other molecules or its packing in a solid state.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of 1,3,5-Triazine (B166579), 2,4,6-tris(cyanomethoxy)- in solution. By analyzing the magnetic properties of its atomic nuclei, primarily 1H and 13C, a detailed picture of the molecular framework can be constructed.

1H and 13C NMR for Substitution Pattern Confirmation

Due to the molecule's C3 symmetry, the 1H NMR spectrum is expected to be relatively simple, exhibiting a single resonance for the six equivalent protons of the cyanomethoxy (-OCH2CN) groups. The chemical shift of this singlet would confirm the presence of methylene (B1212753) protons adjacent to both an oxygen atom and a nitrile group.

Similarly, the 13C NMR spectrum would display a limited number of signals, reflecting the molecular symmetry. Key resonances would include a signal for the triazine ring carbons, a signal for the methylene carbons, and a signal for the nitrile carbons. The chemical shifts of these carbons provide definitive evidence for the 2,4,6-trisubstitution pattern on the 1,3,5-triazine core.

Table 1: Predicted 1H and 13C NMR Chemical Shifts for 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| 1H | ~5.0 | Singlet | -O-CH2 -CN |

| 13C | ~170 | Singlet | C 3N3 (Triazine ring) |

| 13C | ~115 | Singlet | -C N |

| 13C | ~60 | Singlet | -O-CH2 -CN |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., HSQC, DFC-COSY)

While one-dimensional NMR is powerful, two-dimensional (2D) techniques would be employed for unambiguous assignment and to reveal through-bond and through-space correlations. A Heteronuclear Single Quantum Coherence (HSQC) experiment would show a correlation between the 1H signal of the methylene protons and the 13C signal of the methylene carbons, directly linking the proton and carbon frameworks of the cyanomethoxy substituent.

Although Double-Quantum Filtered Correlation Spectroscopy (DFC-COSY) is typically used to identify proton-proton couplings, its application here would be minimal due to the absence of such couplings in this symmetrical structure. However, other 2D NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) could be used to confirm the connectivity between the methylene group and the triazine ring through long-range C-O-C correlations.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-.

Identification of Characteristic Functional Group Vibrations (C≡N, Triazine Ring)

The IR and Raman spectra of this compound would be dominated by characteristic vibrations of the nitrile (C≡N) group and the 1,3,5-triazine ring. The C≡N stretching vibration is expected to appear as a sharp and intense band in the region of 2240-2260 cm-1 in the IR spectrum. The symmetric nature of the molecule would also make certain triazine ring vibrations Raman active. The characteristic in-plane stretching and ring-breathing modes of the triazine ring typically appear in the 1400-1600 cm-1 region.

Table 2: Characteristic Vibrational Frequencies for 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-

| Functional Group | Vibrational Mode | Expected Frequency Range (cm-1) |

|---|---|---|

| C≡N | Stretching | 2240 - 2260 |

| C-O-C | Asymmetric Stretching | 1200 - 1300 |

| Triazine Ring | In-plane Stretching | 1400 - 1600 |

X-ray Crystallography for Solid-State Structure Determination

To understand the precise three-dimensional arrangement of atoms and the intermolecular interactions in the solid state, X-ray crystallography is the definitive technique.

Elucidation of Molecular Packing and Planarity

Despite a comprehensive search for scientific literature, no specific studies detailing the investigation of polymorphic forms for the compound 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- have been identified.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a significant area of study in materials science and pharmaceuticals, as different polymorphic forms of a compound can exhibit varying physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability. The characterization of polymorphic forms typically involves techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and various spectroscopic methods.

While research has been conducted on the polymorphic behaviors of other substituted 1,3,5-triazine derivatives, demonstrating that this class of compounds is prone to exhibiting polymorphism, specific data regarding the existence and characterization of different crystalline structures for 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is not available in the public domain.

Therefore, the detailed research findings and data tables concerning the investigation of its polymorphic forms, as requested for section 5.3.2, cannot be provided at this time. Further experimental research would be required to identify and characterize any potential polymorphs of this specific compound.

Applications in Advanced Materials Science and Engineering

Role as a Fundamental Building Block in Complex Organic Synthesis

1,3,5-Triazine (B166579), 2,4,6-tris(cyanomethoxy)- serves as a crucial building block in the bottom-up synthesis of complex, porous organic materials. The core 1,3,5-triazine ring, with its C3 symmetry and electron-deficient nature, provides a rigid and stable scaffold. The three cyanomethoxy arms extending from this core offer reactive sites, typically the nitrile groups, which can undergo cyclotrimerization or other polymerization reactions to form extended, two-dimensional or three-dimensional networks. rsc.orgnih.gov The oxygen-linked side chains provide a degree of flexibility compared to directly linked aromatic groups, which can influence the final structure and properties of the resulting material. acs.orgnih.gov

The synthesis of Covalent Triazine Frameworks (CTFs), for instance, often relies on the trimerization of nitrile-containing monomers under ionothermal or acid-catalyzed conditions. rsc.orgnih.gov While direct use of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- is not explicitly detailed in numerous studies, its structural motif is central to the design of precursors for these advanced materials. For example, related aldehyde-functionalized triazines like 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TPT-CHO) are widely used in Schiff base condensation reactions to form imine-linked COFs. acs.orgnih.gov The underlying principle remains the use of a triazine core as a trifunctional node to build predictable and ordered porous architectures. mdpi.com

Integration into Covalent Organic Frameworks (COFs)

Covalent Organic Frameworks are a class of crystalline porous polymers with ordered structures and tunable functionalities. The incorporation of triazine units, derived from precursors like 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-, into COF architectures imparts a range of desirable properties.

The design of triazine-linked COFs leverages the C3 symmetry of the triazine core to produce hexagonal porous networks. mdpi.com Synthesis strategies are diverse and include:

Ionothermal Synthesis: This method involves the trimerization of nitrile-containing monomers in a molten salt medium (like zinc chloride) at high temperatures. nih.gov This approach can lead to the formation of highly stable, porous Covalent Triazine Frameworks (CTFs).

Acid Catalysis: Strong acids, such as trifluoromethanesulfonic acid (TfOH), can catalyze the cyclotrimerization of nitriles at milder conditions to form triazine rings, linking the building blocks into a framework. researchgate.netacs.org

Schiff Base Condensation: Triazine derivatives functionalized with aldehyde groups can react with amine linkers to form imine-linked COFs. nih.govnih.gov This is a highly versatile method for creating crystalline COFs with predictable topologies.

These synthetic routes allow for the construction of both amorphous and crystalline COFs, with the choice of monomers and reaction conditions dictating the final material properties. rsc.org

A hallmark of triazine-based COFs is their exceptional stability. The aromatic C=N bonds within the triazine rings and the covalent linkages forming the framework are inherently strong, endowing these materials with high thermal and chemical resistance. rsc.orgazaruniv.ac.ir Triazine-based COFs have been shown to be stable in various organic solvents, as well as in acidic and basic aqueous solutions. acs.org Thermogravimetric analysis often shows decomposition temperatures well above 400°C. acs.orgmdpi.com

The inherent geometry of the triazine building blocks naturally leads to porous structures. The specific surface area and pore size of these COFs can be tuned by changing the length and nature of the linker molecules connecting the triazine nodes. nih.gov Brunauer–Emmett–Teller (BET) surface areas for triazine-based COFs can range from several hundred to over 2800 m²/g, with pore sizes that can be tailored for specific applications. acs.orgmdpi.comresearchgate.net

The unique combination of high stability, permanent porosity, and nitrogen-rich frameworks makes triazine-derived COFs highly attractive for a variety of applications. azaruniv.ac.irmdpi.com

| Application Area | Description | Research Findings |

| Gas Storage and Adsorption | The high surface area and porous nature allow for the storage of gases like hydrogen (H₂) and carbon dioxide (CO₂). nih.govbohrium.com The nitrogen atoms in the triazine rings can also enhance the affinity for CO₂. nih.gov | TCNQ-CTF-900 exhibited ultra-high H₂ and CO₂ adsorption capacities. bohrium.com IITR-COF-1 showed a CO₂ capture capacity of 25.90 wt% at 273 K. researchgate.net |

| Pollutant Removal | The porous structure is effective for adsorbing organic pollutants, such as dyes, from water. acs.orgrsc.org Cationic COFs show selective removal of anionic dyes. tandfonline.com | TPT-DMBD-COF serves as an excellent absorbent for removing methylene (B1212753) blue. acs.orgnih.gov TFP-TPTPh COF demonstrated a maximum adsorption capacity of 480 mg/g for rhodamine B. mdpi.com |

| Catalysis | Triazine-based COFs can act as heterogeneous catalysts, particularly in photocatalysis for reactions like hydrogen evolution from water, water oxidation, and organic transformations. researchgate.netnih.govmdpi.comacs.org | CTF-2 showed an apparent quantum yield of 1.6% at 420 nm for photocatalytic hydrogen evolution. researchgate.netstrath.ac.uk TAPT-Bpy-COF coordinated with cobalt achieved an oxygen evolution rate of 483 μmol g⁻¹ h⁻¹. acs.org |

| Optoelectronics and Sensing | The conjugated π-systems of these frameworks give them semiconducting properties, making them suitable for optoelectronic devices like photodetectors. nih.govnih.gov Their porous and functional nature also allows for the development of chemical sensors. nih.govresearchgate.net | A p-type Tp-TTA COF film was used to create a self-powered green-light photodetector with ultrafast response times. nih.gov A triazine-based COF was used as an electrochemical sensor for the simultaneous determination of Cd²⁺ and Pb²⁺. nih.gov |

Understanding the relationship between the molecular structure of the COF and its resulting properties is crucial for designing new materials with enhanced performance. Studies have shown that modifying the building blocks of triazine-based COFs can systematically tune their functionalities.

For instance, in photocatalysis, the length of the spacer units between triazine nodes affects both light absorption and the thermodynamic driving force for hydrogen evolution. researchgate.netstrath.ac.uk A trade-off often exists, where longer spacers may increase light absorption but decrease the catalytic performance. strath.ac.uk Similarly, the electronic nature of the building blocks (electron-rich vs. electron-deficient) can be modulated to facilitate charge separation and enhance photocatalytic activity for organic transformations. rsc.org The introduction of different heteroatoms into the framework can also create more active sites and improve charge transport. mdpi.com These studies highlight the high degree of tunability inherent in triazine-based COF systems.

Development of Metal-Organic Frameworks (MOFs) with Triazine Moieties

In addition to purely organic frameworks, triazine-based ligands are extensively used in the construction of Metal-Organic Frameworks (MOFs). In these materials, metal ions or clusters act as nodes, which are connected by organic linkers containing triazine moieties. bohrium.comdrbrian.space The triazine unit's polydentate nature and specific geometry facilitate the formation of diverse and stable MOF architectures, from one-dimensional chains to complex three-dimensional networks. bohrium.comfigshare.comnih.gov

For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) is a common ligand used to synthesize MOFs with various metal ions like Ag(I), Cu(II), and Zn(II). figshare.comnih.govresearchgate.net Another ligand, 1,3,5-triazine-2,4,6-triyltrithio-triacetic acid, has been used to create lead-based MOFs that exhibit photocatalytic activity for the decomposition of methyl orange. rsc.org A europium-based MOF constructed with a triazine-based hexacarboxylate ligand has shown potential for fluorescence-based sensing of drug molecules. nih.gov The incorporation of the triazine moiety can influence the framework's topology, stability, and functional properties, including luminescence and catalysis. bohrium.comrsc.org

Utilization of Triazine Ligands in Coordination Polymers and Networks

The 1,3,5-triazine moiety is a foundational building block in the construction of coordination polymers and networks due to its planar, rigid structure and the ability to introduce three functional arms in a divergent, symmetric fashion. While research has extensively focused on derivatives like 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) and 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine, the principles underlying their utility can be extended to "1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-".

Triazine-based ligands are prized for their ability to act as versatile nodes or linkers. For instance, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been used to synthesize a variety of metal-organic frameworks with diverse topologies, including 1D zigzag chains, 2D layered polymers, and complex 3D honeycomb architectures. researchgate.netnih.gov The specific geometry and connectivity of the resulting network are influenced by the choice of metal ion, co-ligands, and reaction conditions. researchgate.netrsc.org Similarly, 2,4,6-tri(pyrazolyl)-1,3,5-triazine and its derivatives are well-established ligands for transition metal ions, capable of forming heterometallic coordination polymer gels. nih.gov

"1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-" possesses multiple potential coordination sites: the nitrogen atoms of the central triazine ring, the ether oxygen atoms, and the nitrogen atoms of the peripheral nitrile groups. This multi-functionality suggests it could act as a versatile ligand. The nitrile groups, in particular, are known to coordinate with various metal centers, which could lead to the formation of unique coordination polymer structures. The flexibility of the cyanomethoxy arms could also allow for the accommodation of different metal coordination geometries, leading to a range of network dimensionalities and properties.

Table 1: Examples of Coordination Polymers with Triazine-Based Ligands

| Ligand | Metal Ion(s) | Resulting Structure | Reference |

|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I) | 1D zigzag chain | researchgate.net |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 3D honeycomb framework | researchgate.net |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Zn(II) | 2D coordination grid | researchgate.net |

| 2,4,6-tri(pyrazolyl)-1,3,5-triazine | Fe(II), Ag(I) | Thixotropic gel (Coordination Polymer Gel) | nih.gov |

Strategies for Tuning MOF Properties through Triazine Core Modification

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers prized for their high porosity and tunable properties. The modification of the organic ligand is a primary strategy for tailoring MOF characteristics such as pore size, surface area, and chemical functionality. The 1,3,5-triazine core serves as an excellent scaffold for creating ligands for MOF synthesis.

A key strategy involves the functionalization of the triazine core's peripheral arms to introduce desired coordinating groups. For example, 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine (TCPT), a molecule structurally analogous to the subject compound, has been used to synthesize a novel zinc-based MOF. mdpi.com In this case, the terminal carboxylic acid groups coordinate with zinc ions to form the porous framework. This highlights a viable pathway for utilizing "1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-": the cyanomethoxy groups can be chemically modified, for instance, through hydrolysis of the nitrile function to a carboxylic acid, to create a ligand suitable for MOF construction.

By systematically altering the functional groups attached to the triazine core, researchers can fine-tune the resulting MOF's properties.

Pore Size and Shape: Changing the length and rigidity of the arms extending from the triazine core directly impacts the dimensions of the pores within the MOF.

Chemical Functionality: Introducing specific functional groups onto the triazine ligand can impart targeted chemical properties to the MOF's internal surface. For instance, introducing basic amine groups can enhance CO2 adsorption, while incorporating chiral moieties can lead to enantioselective catalysis.

Structural Flexibility: The choice of solvent and auxiliary ligands during synthesis can influence the final structure of MOFs built from triazine-based linkers, sometimes leading to different porous frameworks with distinct sorption properties. rsc.org

The modification of the "1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-" core, such as by converting the nitrile groups to amides, amines, or carboxylic acids, would provide a family of related ligands. Each of these ligands would be expected to form MOFs with distinct structural and functional properties, demonstrating a clear strategy for tuning the final material's characteristics.

Polymerization and Macromolecular Architectures

The trifunctional nature of the 1,3,5-triazine ring makes it an ideal central core for the synthesis of complex macromolecular architectures, including hyperbranched polymers, dendrimers, and star-shaped molecules. These structures are of significant interest due to their unique properties compared to linear polymers, such as lower viscosity, higher solubility, and a high density of terminal functional groups.

Synthesis of Hyperbranched Polymers and Dendrimers

Dendrimers are perfectly branched, monodisperse macromolecules, while hyperbranched polymers have a more irregular branching structure and are typically polydisperse. The 1,3,5-triazine unit, often derived from 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), is a common core molecule for both types of architectures. mdpi.com The synthesis relies on the sequential, controlled substitution of the three reactive sites on the triazine ring. researchgate.net

"1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-" can be envisioned as a G0 (generation zero) dendrimer or a core for hyperbranched polymer synthesis. The terminal nitrile groups can serve as reactive sites for further polymerization or dendritic growth. For example, the nitrile groups could be reduced to primary amines. These amines could then be reacted with another molecule of cyanuric chloride, followed by reaction with a nucleophile, in an iterative process to build successive generations of a dendrimer. This approach allows for the precise construction of macromolecules with a high degree of branching and a large number of terminal groups.

Table 2: Synthetic Approaches to Triazine-Based Dendrimers

| Strategy | Core Molecule | Key Reaction | Resulting Architecture | Reference |

|---|---|---|---|---|

| Divergent Synthesis | Cyanuric Chloride | Sequential nucleophilic substitution with diamines | Polyamidoamine (PAMAM)-like dendrimers | researchgate.net |

| Convergent Synthesis | Pre-synthesized Dendrons | Reaction of dendrons with a trifunctional core | Perfectly structured dendrimers | N/A |

Construction of Star-Shaped Molecules and Other Defined Architectures

Star-shaped molecules consist of a central core from which three or more linear arms radiate. The 1,3,5-triazine ring is an exceptionally popular core for these architectures due to its planarity and trifunctional nature. rsc.orgresearchgate.net These molecules are investigated for applications in optoelectronics, solar cells, and as building blocks for larger supramolecular assemblies. frontiersin.org

The general synthesis strategy involves preparing a triazine core with reactive functional groups on its periphery, which then serve as anchor points for the synthesis of the "arms". For instance, researchers have synthesized 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine and 2,4,6-tris(4-acetylphenoxy)-1,3,5-triazine as versatile precursors. rsc.org These aldehyde or ketone functionalities are then used in subsequent reactions (e.g., condensation, Michael addition) to attach various heterocyclic systems, forming the arms of the star molecule. rsc.orgresearchgate.net

"1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-" fits perfectly into this paradigm as a potential precursor. The cyanomethoxy groups can be chemically transformed into a variety of other functionalities.

Hydrolysis of the nitrile would yield carboxylic acids.

Reduction would produce primary amines.

Reaction with Grignard reagents could lead to ketones.

Each of these transformations would yield a trifunctional triazine core ready for the attachment of arms, enabling the construction of a wide array of star-shaped molecules with tailored electronic and photophysical properties. researchgate.net Furthermore, triazine-cored star-shaped monomers can themselves be polymerized to create highly-branched conducting polymers with unique three-dimensional structures and superior properties compared to their linear analogs. researchgate.net

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- |

| 2,4,6-trichloro-1,3,5-triazine |

| 2,4,6-tris(4-formylphenoxy)-1,3,5-triazine |

| 2,4,6-tris(4-acetylphenoxy)-1,3,5-triazine |

| 2,4,6-tris(pyrazol-1-yl)-1,3,5-triazine |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine |

Derivatization and Functionalization Strategies

Methodologies for Selective Functionalization of the Triazine Core

The cornerstone of selective functionalization of the 1,3,5-triazine (B166579) core is the sequential nucleophilic aromatic substitution of the chlorine atoms on cyanuric chloride. researchgate.net The reactivity of the chlorine atoms decreases with each substitution, a feature that chemists exploit to control the reaction outcome by carefully managing the temperature. mdpi.comfrontiersin.org

This temperature-dependent reactivity allows for the selective synthesis of mono-, di-, and tri-substituted triazines. researchgate.net The first substitution can typically be achieved at low temperatures (around 0 °C), the second at room temperature, and the third often requires elevated temperatures or harsher conditions. researchgate.netfrontiersin.org This stepwise approach is fundamental for creating both symmetrical and non-symmetrical derivatives. nih.govnih.gov For instance, reacting cyanuric chloride with one equivalent of a nucleophile at 0 °C will predominantly yield a monosubstituted product. frontiersin.org This product can then be isolated and reacted with a second, different nucleophile at a higher temperature to form a disubstituted, asymmetrical triazine. mdpi.com Finally, a third nucleophile can be introduced at an even higher temperature to complete the tri-functionalization. daneshyari.comfrontiersin.org

Microwave irradiation has also emerged as an effective technique, particularly for the displacement of the third, least reactive chlorine atom. daneshyari.comchim.it This method can reduce reaction times and improve yields, avoiding the decomposition of reagents that might occur with prolonged conventional heating. chim.it

| Substitution Step | Typical Reaction Temperature | Product Type |

| First Chlorine | 0 °C | Mono-substituted |

| Second Chlorine | Room Temperature | Di-substituted |

| Third Chlorine | > Room Temperature (e.g., 75°C or higher) | Tri-substituted |

Table 1: General temperature guidelines for the sequential nucleophilic substitution of cyanuric chloride.

Incorporation of Diverse Functional Groups for Property Modulation

The versatility of the triazine core lies in its ability to be functionalized with a wide array of nucleophiles, leading to derivatives with tailored electronic, biological, and material properties. mdpi.comresearchgate.net The choice of O-, N-, and S-centered nucleophiles allows for the introduction of a rich diversity of functional groups. mdpi.comnih.gov

O-Nucleophiles: Alcohols and phenols (often as their more reactive alkoxides or phenoxides) are commonly used to introduce alkoxy and aryloxy groups. mdpi.com This can modulate the compound's solubility and electronic properties.

N-Nucleophiles: Amines are perhaps the most widely used nucleophiles, introducing amino functionalities. nih.gov Primary and secondary amines, including aliphatic, aromatic, and heterocyclic amines (like morpholine (B109124) or piperidine), can be readily incorporated. nih.gov This is a key strategy in the development of biologically active triazine derivatives. nih.govresearchgate.net

S-Nucleophiles: Thiols and thiophenols react to form thioether linkages, which can be used to attach different functionalities and influence the molecule's coordination properties and electronic structure. mdpi.com

This strategic incorporation of different groups allows for the fine-tuning of the final compound's characteristics. For example, introducing hydrophilic groups like those containing hydroxyl or amino functionalities can increase water solubility, while incorporating bulky or sterically hindered amines can influence the molecule's conformation and intermolecular interactions. mdpi.comnih.gov

| Nucleophile Class | Example Nucleophile | Functional Group Introduced |

| Oxygen-centered | Sodium Methoxide | Methoxy (-OCH₃) |

| Nitrogen-centered | Morpholine | Morpholinyl |

| Nitrogen-centered | Aniline | Phenylamino (-NHPh) |

| Sulfur-centered | Thiophenol | Phenylthio (-SPh) |

Table 2: Examples of nucleophiles used to functionalize the 1,3,5-triazine core and the corresponding groups introduced.

Strategies for Enhancing Specific Intermolecular Interactions (e.g., π-Stacking, Coordination Sites)

Beyond modulating basic properties, functionalization strategies can be employed to engineer specific non-covalent interactions, which are crucial for applications in supramolecular chemistry, materials science, and drug design. researchgate.net

Enhancing π-Stacking: The introduction of aromatic and heteroaromatic rings is a primary strategy to promote π-stacking interactions. nih.gov These interactions are important for the self-assembly of molecules and for binding to biological targets like proteins and nucleic acids. Functionalizing the triazine core with groups such as phenyl, indole, or pyridine (B92270) rings creates electron-rich or electron-poor π-systems that can stack with one another or with other aromatic systems. nih.govmdpi.com Molecular docking studies of triazine derivatives have shown that π-π interactions between the triazine or its aromatic substituents and aromatic amino acid residues like phenylalanine are key to binding affinity. nih.gov

Creating Coordination Sites: The triazine core can be transformed into a multidentate ligand by introducing specific functional groups capable of coordinating to metal ions. A classic example is the synthesis of 2,4,6-tris(2-pyridyl)-1,3,5-triazine (tptz), where three pyridyl groups are attached to the triazine core. researchgate.net The nitrogen atoms of the pyridyl rings and the triazine ring itself create well-defined "coordination pockets" that can bind to a variety of transition metals and lanthanides. researchgate.netresearchgate.net This strategy is fundamental to the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metallo-supramolecular assemblies with interesting photophysical and catalytic properties. researchgate.net The planar and rigid nature of the triazine core makes it an excellent scaffold for creating such organized structures. researchgate.net

| Desired Interaction | Strategy | Example Functional Group | Resulting Structure/Application |

| π-Stacking | Incorporate aromatic/heteroaromatic rings | Phenyl, Indolyl | Self-assembled structures, Ligand-receptor binding |

| Metal Coordination | Introduce N-donor heterocyclic groups | Pyridyl, Pyrazolyl | Coordination polymers, Supramolecular assemblies |

Table 3: Strategies and functional groups for enhancing specific intermolecular interactions.

Environmental Fate and Degradation Research

Studies on Photodegradation Pathways

No studies on the photodegradation of 1,3,5-Triazine (B166579), 2,4,6-tris(cyanomethoxy)- were found in the reviewed literature. Therefore, its susceptibility to degradation by light, the potential transformation products, and the kinetics of this process are unknown.

Research into Biodegradation Mechanisms

There is no available research on the biodegradation of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-. Information regarding its susceptibility to microbial degradation, the microorganisms involved, and the metabolic pathways for its breakdown is not present in the current body of scientific knowledge.

Investigations of Hydrolytic Stability

No data exists in the scientific literature concerning the hydrolytic stability of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)-. Its rate of reaction with water under various environmental conditions (such as pH and temperature) and the resulting degradation products have not been investigated.

Emerging Research Directions and Future Perspectives

Exploration of Novel Synthetic Methodologies

The conventional synthesis of 2,4,6-trisubstituted-1,3,5-triazines typically involves the sequential nucleophilic substitution of chlorine atoms from the inexpensive and commercially available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). nih.govmdpi.com For 1,3,5-Triazine (B166579), 2,4,6-tris(cyanomethoxy)-, this involves reacting cyanuric chloride with the alkoxide of hydroxyacetonitrile. While effective, this method relies on controlling reaction temperatures to manage the decreasing reactivity of the triazine ring with each substitution. nih.gov Future research is geared towards developing more efficient, sustainable, and versatile synthetic routes.

Emerging strategies that could be adapted for this compound include:

Mechanochemistry : Solvent-free mechanochemical methods, such as ball-milling, have been successfully used to synthesize other triazine derivatives. rsc.orgresearchgate.net This approach minimizes hazardous waste and can lead to the formation of highly porous covalent triazine networks directly. researchgate.net

Microwave-Assisted Synthesis : Microwave irradiation offers a green and efficient alternative to conventional heating, often resulting in shorter reaction times, cleaner reactions, and higher yields for the synthesis of both symmetrical and unsymmetrical triazines. chim.it

Ionic Liquids : The use of ionic liquids as both solvents and catalysts is a promising avenue in green chemistry. rsc.orgacs.org They can enhance reaction rates and selectivity, and their recyclability reduces environmental impact, a methodology that has been explored for synthesizing other heterocyclic compounds. rsc.orgnih.govresearchgate.net

| Methodology | Potential Advantages | Reference Example |

|---|---|---|

| Mechanochemistry (Ball-Milling) | Solvent-free, reduced waste, rapid reaction times | Synthesis of amides using TCT rsc.org |

| Microwave-Assisted Synthesis | Shorter reaction times, higher yields, energy efficient | Selective preparation of s-triazines chim.it |

| Ionic Liquids | Green solvent/catalyst, enhanced reactivity, recyclable | Synthesis of perhydro-s-triazines researchgate.net |

Advancement in Catalytic and Electrocatalytic Applications

While direct catalytic applications of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- are not yet widely reported, its structural features suggest significant potential. The nitrogen-rich triazine core and terminal nitrile groups make it an excellent candidate for development into advanced catalytic materials. bohrium.comacs.org

Future research directions include:

Metal-Organic Frameworks (MOFs) for Catalysis : The C3 symmetry of the triazine core makes it an ideal building block for creating porous MOFs. bohrium.comresearchgate.net By incorporating catalytically active metal centers, these MOFs could be designed for applications in gas separation, sensing, and heterogeneous catalysis. bohrium.comresearchgate.net Triazine-based MOFs have already demonstrated effectiveness in photodegradation of dyes and detection of antibiotics. rsc.org

Electrocatalysts from Triazine-Based Precursors : Covalent Triazine Frameworks (CTFs) and other triazine-based polymers are increasingly studied as precursors for efficient electrocatalysts. sciopen.comresearchgate.net Through pyrolysis, these nitrogen-rich materials can be converted into nitrogen-doped carbons, which are highly active for reactions like the oxygen reduction reaction (ORR), crucial for fuel cells and metal-air batteries. sciopen.com MOFs derived from related triazine ligands, such as 2,4,6-tris(4-pyridyl)-1,3,5-triazine, have been used to create Co, N-codoped porous carbons that show performance comparable to commercial Pt/C catalysts. rsc.org The presence of both nitrogen and oxygen in the cyanomethoxy derivative could lead to unique doped carbon structures with enhanced electrocatalytic activity for water splitting or CO2 reduction. bohrium.comacs.orgacs.org

| Application Area | Approach | Key Feature | Reference Example |

|---|---|---|---|

| Heterogeneous Catalysis | Use as a ligand in Metal-Organic Frameworks (MOFs) | Tunable porosity and active metal sites | Triazine-based MOFs for photodegradation rsc.org |

| Electrocatalysis (ORR, HER, OER) | Pyrolysis of triazine-based polymers/MOFs to create N-doped carbons | High nitrogen content, porous structure | Co(II)-triazine MOFs for ORR rsc.org |

| Photocatalysis | Incorporate into conjugated polymers | Tunable band structure, visible-light activity | Triazine-based polymers for oxygen evolution nih.gov |

Innovations in Supramolecular Assembly and Host-Guest Chemistry

The 1,3,5-triazine scaffold is a cornerstone in supramolecular chemistry and crystal engineering, capable of forming well-defined structures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.goviciq.orgrsc.orgresearchgate.net The 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- molecule, with its trigonal symmetry and functional arms, is a prime candidate for designing complex supramolecular architectures. researchgate.net

Key areas for future exploration are:

Crystal Engineering : The terminal cyano groups of the molecule can act as hydrogen bond acceptors or participate in other non-covalent interactions, directing the self-assembly of molecules into predictable patterns. This allows for the rational design of crystalline solids with desired properties, such as specific channel structures for inclusion of guest molecules. rsc.orgresearchgate.nethhu.de The flexibility of the cyanomethoxy arms could allow for unique packing arrangements not seen in more rigid triazine derivatives.

Host-Guest Systems : The electron-deficient triazine core combined with the flexible, polar side chains could create macrocycles or cages capable of encapsulating guest molecules. rsc.orgrsc.org Such host-guest systems have applications in sensing, molecular recognition, and the stabilization of reactive species. Research on other triazine-based macrocycles has demonstrated their ability to bind ions and small organic molecules. rsc.org

Development of Advanced Materials with Tunable Properties

The unique combination of a rigid aromatic core and flexible functional side chains makes 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- an attractive component for advanced materials with tailored properties.

Future prospects include:

Porous Organic Polymers (POPs) : This triazine derivative can be used as a monomer to construct covalent organic polymers (COPs) or conjugated microporous polymers (CMPs). rsc.orgcrimsonpublishers.com These materials are known for their high thermal stability, tunable porosity, and large surface areas, making them suitable for gas storage (e.g., CO2 capture), separation, and heterogeneous catalysis. rsc.orgacs.orgnih.gov

Metal-Organic Frameworks (MOFs) : As a C3-symmetric ligand, it can be used to construct a wide variety of MOFs with diverse topologies and properties. bohrium.comresearchgate.netnih.govrsc.orgnih.govnih.gov The properties of these MOFs, such as pore size, surface area, and chemical functionality, can be tuned by selecting different metal nodes, offering potential in areas from gas storage to drug delivery. bohrium.comcrimsonpublishers.com

Liquid Crystals : Star-shaped molecules based on a triazine core are known to exhibit liquid crystalline phases. anjs.edu.iq The specific geometry of 1,3,5-Triazine, 2,4,6-tris(cyanomethoxy)- could be exploited to design novel liquid crystals with specific electro-optical properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,3,5-triazine derivatives with cyanomethoxy substituents, and how can high purity be achieved?

- Methodological Answer :

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) using sodium cyanomethoxide. A stepwise approach ensures controlled substitution, as seen in analogous triazine derivatives (e.g., 2,4,6-trimethoxy-1,3,5-triazine synthesis via alkoxy substitution) .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography with silica gel and ethyl acetate/hexane eluents is recommended. Evidence from similar triazine derivatives (e.g., TPTZ) highlights recrystallization as critical for ≥95% purity .

- Validation : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1,3,5-triazine derivatives?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substitution patterns. For example, methoxy groups in 2,4,6-trimethoxy-1,3,5-triazine show distinct singlet peaks at ~3.9 ppm in -NMR . Cyanomethoxy groups may exhibit splitting due to coupling with adjacent substituents.

- Infrared Spectroscopy (IR) : Stretching vibrations for C≡N (cyanomethoxy) appear at ~2200 cm, while triazine ring vibrations occur at ~1550 cm .

- X-ray Crystallography : Resolve polymorphic forms (e.g., α-, β-, γ-polymorphs in 2,4,6-trimethoxy-1,3,5-triazine) to confirm molecular packing and planarity .

Advanced Research Questions

Q. How do solvent polarity and reactant basicity influence the catalytic efficiency of triazine derivatives in amide bond formation?